molecular formula C7H8ClN3 B1418851 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine CAS No. 1029721-23-0

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Cat. No. B1418851
M. Wt: 169.61 g/mol
InChI Key: RXBBFWAJORBXOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is represented by the following SMILES notation: C1CNCC2=CC(=NN=C21)Cl .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Pyridazine analogs, including compounds related to 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, have significant importance in medicinal chemistry. They are synthesized through various chemical processes and their structures analyzed using techniques like XRD, NMR, LC-MS, and DFT calculations. The synthesis involves intricate reactions, providing insights into the molecular structure and stability of these compounds (Sallam et al., 2021).

2. Development of Diverse Compounds

  • Research has focused on developing derivatives of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine as lead-oriented scaffolds with diverse applications. These compounds are prepared through various methods, including solvent-free reactions, and are essential in creating new chemical entities with potential applications in different fields (Borisov et al., 2013).

3. Biological and Pharmacological Properties

  • Pyridazine derivatives have shown considerable biological properties, such as anti-tumor and anti-inflammatory activities. Their synthesis and structural characterization are crucial for understanding their potential therapeutic applications. Research on these compounds includes theoretical and experimental studies to determine their chemical and biological properties (Sallam et al., 2021).

4. Agrochemical Applications

  • Pyridazine and its derivatives are utilized in the agricultural field for various purposes, including as molluscicides, insecticides, and herbicides. Their synthesis, structure, and docking studies against pathogens like fungi are critical to enhancing their effectiveness in these applications. This research involves advanced computational and experimental techniques to optimize their use in agriculture (Sallam et al., 2022).

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBFWAJORBXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671939
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

CAS RN

1029721-23-0
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine (1.3 g, 5.0 mmol) and 1-chloroethyl chloroformate (0.86 g, 10.0 mmol) in dichloroethane (30 ml) is heated at refluxing temperature overnight. The solvent is removed in vacuo and MeOH (30 ml) is added to the residue. The resulting mixture is refluxed for 30 min. The solvent is removed in vacuo to give the title compound as a hydrogen chloride salt, which is used in the next step without purification.
Name
7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

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